
6-methyl-1-oxo-2,3-dihydro-1H-indene-2-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-methyl-1-oxo-2,3-dihydro-1H-indene-2-carbaldehyde is an organic compound with a unique structure that includes a fused ring system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-methyl-1-oxo-2,3-dihydro-1H-indene-2-carbaldehyde typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under acidic or basic conditions, followed by oxidation to introduce the carbonyl group. Specific details on the reaction conditions and reagents used can vary depending on the desired yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and cost-effectiveness, often using continuous flow reactors and automated systems to ensure consistent quality and high throughput .
Analyse Des Réactions Chimiques
Types of Reactions
6-methyl-1-oxo-2,3-dihydro-1H-indene-2-carbaldehyde can undergo various chemical reactions, including:
Oxidation: This reaction can further oxidize the aldehyde group to a carboxylic acid.
Reduction: The carbonyl group can be reduced to an alcohol.
Substitution: The compound can participate in electrophilic aromatic substitution reactions due to the presence of the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: 6-methyl-1-oxo-2,3-dihydro-1H-indene-2-carboxylic acid.
Reduction: 6-methyl-1-hydroxy-2,3-dihydro-1H-indene-2-carbaldehyde.
Substitution: Various substituted derivatives depending on the electrophile used.
Applications De Recherche Scientifique
6-methyl-1-oxo-2,3-dihydro-1H-indene-2-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving aldehydes.
Industry: Used in the production of fine chemicals and as a precursor for various industrial processes.
Mécanisme D'action
The mechanism by which 6-methyl-1-oxo-2,3-dihydro-1H-indene-2-carbaldehyde exerts its effects depends on the specific reaction it undergoes. For example, in oxidation reactions, the aldehyde group is converted to a carboxylic acid through the transfer of electrons. The molecular targets and pathways involved can vary, but typically include interactions with specific enzymes or catalysts that facilitate the reaction[4][4].
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 6-methoxy-1-oxo-2,3-dihydro-1H-indene-2-carboxylate
- 1-oxo-2,3-dihydro-1H-indene-2-carboxylic acid methyl ester
- 1,3-dimethyl-2,3-dihydro-1H-indene
Uniqueness
6-methyl-1-oxo-2,3-dihydro-1H-indene-2-carbaldehyde is unique due to its specific substitution pattern and the presence of both an aldehyde and a fused ring system.
Propriétés
Formule moléculaire |
C11H10O2 |
|---|---|
Poids moléculaire |
174.20 g/mol |
Nom IUPAC |
5-methyl-3-oxo-1,2-dihydroindene-2-carbaldehyde |
InChI |
InChI=1S/C11H10O2/c1-7-2-3-8-5-9(6-12)11(13)10(8)4-7/h2-4,6,9H,5H2,1H3 |
Clé InChI |
QRVVCVVWVDWRBK-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(CC(C2=O)C=O)C=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


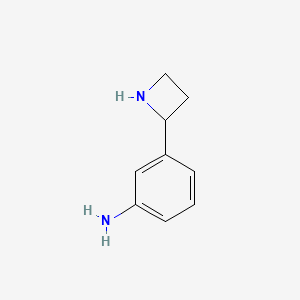

![2-[5-amino-1-(propan-2-yl)-1H-pyrazol-4-yl]acetonitrile](/img/structure/B13075375.png)
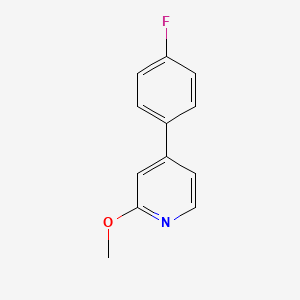
![7-(Thiophen-2-yl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B13075388.png)
![3-Chloroimidazo[1,2-b]pyridazin-6-amine](/img/structure/B13075390.png)
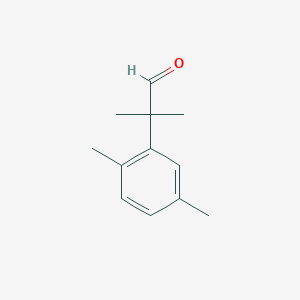
![3-[(4-Methoxyphenyl)methyl]-3-azabicyclo[3.1.0]hexan-6-amine](/img/structure/B13075414.png)
![2-ethyl-3,7-dimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13075432.png)


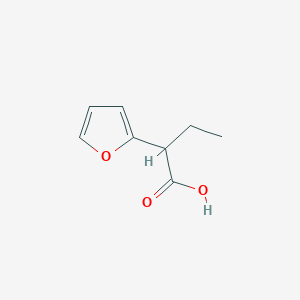
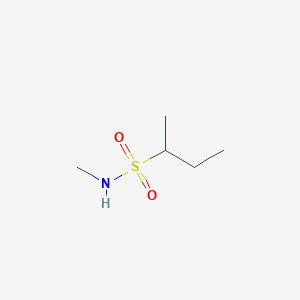
![Methyl 2-oxa-7-azaspiro[4.4]nonane-9-carboxylate](/img/structure/B13075460.png)
